Product packaging for Amphidinolide B(Cat. No.:CAS No. 110786-78-2)

Amphidinolide B

Cat. No.: B217817
CAS No.: 110786-78-2
M. Wt: 562.7 g/mol
InChI Key: PYXZGBVSQBXPDQ-KMSMVZOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide B is a cytotoxic macrolide isolated from marine dinoflagellates of the genus Amphidinium . This compound is a powerful activator of actomyosin ATPase, significantly enhancing the contractile force of skeletal muscle in skinned fiber preparations . Its primary mechanism of action involves a direct enhancement of the interaction between actin and myosin, leading to increased ATPase activity of actomyosin and myofibrils . Furthermore, this compound increases the calcium sensitivity of the contractile apparatus, an effect mediated through the troponin-tropomyosin system, resulting in a leftward, parallel shift of the calcium concentration-contractile response curve . As a member of the amphidinolide family, which comprises over 40 macrolides with complex structures, this compound is typically obtained in minute quantities through large-scale cultivation of the source organism or via complex total synthesis, making it a rare and valuable research tool . Its potent bioactivity and unique mechanism make it a compelling compound for researchers studying muscle physiology, the molecular mechanics of the actin-myosin complex, and the regulation of cytoskeletal dynamics . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B217817 Amphidinolide B CAS No. 110786-78-2

Properties

CAS No.

110786-78-2

Molecular Formula

C17H16O3

Molecular Weight

562.7 g/mol

IUPAC Name

(6Z,20Z)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione

InChI

InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10?,21-11-,23-14-

InChI Key

PYXZGBVSQBXPDQ-KMSMVZOSSA-N

SMILES

CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C

Isomeric SMILES

CC1CC2C(O2)C=CCC/C=C(\C(=O)OC(CC(C(C(C(=O)CC(CC(/C(=C\C(=C)C1)/C)(C)O)O)O)O)C)C)/C

Canonical SMILES

CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C

Synonyms

amphidinolide B
amphidinolide D

Origin of Product

United States

Isolation and Cultivation Methodologies for Amphidinolide B

Natural Marine Dinoflagellate Sources of Amphidinolide B

Marine dinoflagellates, particularly species within the genus Amphidinium, are the principal natural sources of amphidinolides, including this compound. These unicellular eukaryotes are widespread in marine environments, found in planktonic, benthic, and symbiotic associations. Historically, Amphidinium species have been identified as prolific producers of polyketides, a class of secondary metabolites that includes the amphidinolides. These compounds are often isolated from the cells of the dinoflagellates themselves, rather than from their external environment. Early research identified this compound from laboratory-cultured Amphidinium sp. strains, which were initially isolated from various marine habitats, including the Okinawan flatworm clockss.orgrsc.org. Subsequent studies have continued to explore different Amphidinium species and strains, such as those collected off Iriomote Island, Japan, for the isolation of novel amphidinolide congeners and related macrolides jst.go.jp. The genus Amphidinium is characterized by its biodiversity and its ability to synthesize a wide array of bioactive compounds, making it a key focus for natural product discovery mdpi.comresearchgate.net.

Advanced Cultivation Strategies for Amphidinolide-Producing Organisms

The low natural abundance of this compound in its producing organisms necessitates the development of efficient cultivation strategies to obtain sufficient quantities for research and potential applications. Large-scale cultivation of Amphidinium species is crucial, as yields of specific amphidinolides are often reported to be very low, sometimes in the range of 0.0002% to 0.0015% of the wet weight clockss.orgoregonstate.edu.

Successful cultivation requires careful control of environmental and nutritional parameters. Typical cultivation methods involve growing the dinoflagellates in marine-derived media, often enriched with specific nutrient supplements. For instance, Amphidinium species have been cultured in seawater media enriched with ES nutrients or Provasoli's enriched supplement clockss.orgjst.go.jp. Maintaining optimal temperatures, generally around 25°C, is also important for growth clockss.orgoregonstate.edu. Cultivation can be performed in various systems, from laboratory flasks to larger bioreactors, often under controlled illumination and with mechanical stirring to ensure adequate nutrient and gas exchange jst.go.jp.

Strategies to enhance the production of secondary metabolites like amphidinolides can include synchronizing the cell cycle, optimizing nutrient availability, and managing stress factors, although specific protocols tailored to maximize this compound yield are complex and often proprietary or detailed in specialized literature frontiersin.org. The transition from exponential growth phase to stationary phase has also been noted as a period where secondary metabolite production can increase csic.es.

Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from cultured dinoflagellate biomass involves a multi-step process combining extraction and various chromatographic purification techniques.

Extraction: Following biomass harvesting, the initial step typically involves solvent extraction. Common solvents used include methanol (B129727) (MeOH), toluene (B28343), or mixtures thereof. For example, algal cells have been extracted with a MeOH/toluene (3:1) mixture clockss.org. The resulting crude extracts are often subjected to partitioning between immiscible solvents, such as toluene and water, to separate lipophilic compounds from more polar components clockss.org. Further extraction and partitioning steps may be employed to concentrate the target metabolites mdpi.comresearchgate.net.

Chromatographic Isolation: The crude extracts are then subjected to a series of chromatographic techniques to isolate this compound. These typically include:

Column Chromatography: Initial purification often involves chromatography on silica (B1680970) gel using solvent systems like chloroform/methanol (e.g., 95:5) clockss.org.

Gel Filtration: Sephadex LH-20 chromatography, using solvent mixtures such as chloroform/methanol (1:1), is frequently used for further separation based on molecular size clockss.org.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a critical step for achieving high purity. Techniques commonly employ C18 silica gel columns with mobile phases consisting of methanol/water mixtures (e.g., 88% MeOH) or acetonitrile/water gradients clockss.orgmdpi.comresearchgate.net. Silica gel HPLC with hexane/ethyl acetate (B1210297) eluents has also been utilized clockss.org.

Through these rigorous extraction and purification processes, compounds such as Amphidinolide B1, which exhibits potent cytotoxicity, have been successfully isolated and characterized mdpi.comresearchgate.net. The isolation of this compound itself has been reported using these advanced chromatographic methods, enabling detailed structural elucidation and biological evaluation clockss.orgrsc.org.

Structural Elucidation and Stereochemical Assignment of Amphidinolide B

Evolution of Amphidinolide B Planar Structure Determination

The initial report of this compound emerged in 1986 from a dinoflagellate Amphidinium sp. nih.gov Based on early spectroscopic studies, a planar structure was proposed for this 26-membered macrolide. nih.govrsc.org However, subsequent reisolation of the compound by Shimizu and coworkers, followed by more detailed analysis, led to a significant revision of this initial structure. A key correction involved the reassignment of a methyl group on the dienyl system to the C15 position. nih.gov

This re-evaluation also led to a renaming of the original compound to Amphidinolide B1. nih.gov During these studies, two related compounds, Amphidinolide B2 and Amphidinolide B3, were also isolated. Their structures were proposed based on structural analogy to Amphidinolide B1 and a comparative analysis of their Nuclear Magnetic Resonance (NMR) spectra. nih.gov This comparative approach, while powerful, would later be shown to have limitations, highlighting the subtle yet significant structural diversity within this natural product family.

Advanced Spectroscopic Methods in this compound Structure Elucidation

The determination of the complex molecular architecture of this compound and its analogues has been heavily reliant on a combination of advanced spectroscopic methods. acs.org Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have served as the cornerstones for elucidating both the planar structure and the intricate stereochemistry of these macrolides. researchgate.net

NMR spectroscopy has been indispensable in piecing together the connectivity and three-dimensional arrangement of the amphidinolides. nih.govacs.org A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to fully characterize these molecules.

Detailed analysis of data from various NMR experiments has been fundamental to the structural elucidation process. nih.gov These techniques provide crucial information about the chemical environment and connectivity of atoms within the molecule.

Common NMR Experiments Used in Amphidinolide Structure Elucidation:

ExperimentInformation Provided
¹H NMR Provides information on the number and type of different protons.
¹³C NMR Determines the number and type of carbon atoms.
COSY (Correlation Spectroscopy) Reveals proton-proton (¹H-¹H) couplings, establishing connectivity between adjacent protons. jst.go.jp
TOCSY (Total Correlation Spectroscopy) Identifies protons within an entire spin system, not just adjacent ones. jst.go.jp
HMQC/HSQC (Heteronuclear Multiple-Quantum Coherence/Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms (¹H-¹³C). jst.go.jp
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two or three bonds, key for connecting different molecular fragments. jst.go.jp
NOESY (Nuclear Overhauser Effect Spectroscopy) Provides information about the spatial proximity of protons, which is crucial for determining relative stereochemistry. jst.go.jp

This table is interactive. You can sort and filter the data.

The initial structural proposals for Amphidinolide B2 and B3 were based on comparing their NMR spectra to that of the crystallographically defined Amphidinolide B1. nih.gov However, the power of NMR extends beyond initial characterization. In later studies, discrepancies between the NMR data of synthesized molecules and the natural products proved critical for identifying incorrect stereochemical assignments. nih.gov For instance, a comparison of the synthetic proposed structure of Amphidinolide B2 with the isolated compound revealed significant differences in the chemical shifts of key protons, such as H14 and H19a,b, prompting a re-evaluation of its stereochemistry. nih.gov This approach of combining synthesis and NMR analysis has also been successfully used to correct the structures of other complex amphidinolides, like Amphidinolide A. nih.govcapes.gov.brnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool that provides the exact molecular formula of a compound. longdom.org By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to within parts-per-million (ppm), HRMS allows for the unambiguous determination of the elemental composition. longdom.org This capability is essential for distinguishing between compounds that may have the same nominal mass but different molecular formulas. jst.go.jp For the amphidinolides, techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) have been used to confirm their molecular formulas, providing a fundamental piece of data upon which the rest of the structural elucidation is built. nih.govjst.go.jp

X-ray Crystallographic Analysis for Relative Stereochemistry of this compound Congeners

While spectroscopic methods are powerful for determining connectivity, X-ray crystallography provides the most definitive information regarding the three-dimensional arrangement of atoms in a molecule, specifically its relative stereochemistry. nih.gov The breakthrough in the structural determination of this compound came when Clardy and coworkers successfully obtained a crystal structure of the macrolide. nih.gov This analysis not only confirmed the revised planar structure but also unequivocally established the relative stereochemistry of the compound, which was subsequently renamed Amphidinolide B1. nih.govnih.gov

It is important to note that this crystallographic assignment was specific to Amphidinolide B1. The structures of other congeners, like Amphidinolide B2, were initially assigned based on the assumption of a conserved stereochemical framework, a hypothesis that would later be challenged by total synthesis. nih.gov The use of X-ray analysis has also been pivotal in understanding the structures of other amphidinolide congeners, such as Amphidinolide H1, revealing subtle conformational features like intramolecular hydrogen bonds that influence the molecule's shape and reactivity. h2chemistry.com

Absolute Stereochemical Assignment through Degradation and Chiral Synthesis

Determining the relative stereochemistry is only part of the structural puzzle; establishing the absolute configuration (the actual R/S assignment at each chiral center) is also required. For Amphidinolide B1, its absolute stereochemistry was established through chemical degradation. nih.govnih.gov This classical method involves breaking the complex molecule down into smaller, known chiral fragments whose absolute stereochemistry can be more easily determined and then related back to the parent structure.

In modern organic chemistry, total synthesis has become the ultimate tool for confirming the absolute stereochemistry of natural products. mdpi.comchemrxiv.org By synthesizing a single, specific stereoisomer of a proposed structure, its spectroscopic data and optical properties (like optical rotation) can be directly compared to those of the natural material. nih.gov An exact match provides unambiguous proof of the structure, including its absolute configuration. This synthetic approach was instrumental in the structural elucidation of Amphidinolide A, where multiple potential diastereomers were synthesized to identify the correct structure that matched the natural isolate. nih.govnih.gov

Stereochemical Revisions and Challenges in this compound Analogues

The structural elucidation of the amphidinolides has been marked by several revisions, underscoring the challenges posed by their complexity. The case of Amphidinolide B2 is a prime example. Its structure was initially proposed by analogy to the crystallographically characterized Amphidinolide B1. nih.gov However, when the proposed structure of Amphidinolide B2 was achieved through total synthesis, its NMR spectrum did not match the data reported for the natural product. nih.gov These spectral inconsistencies led researchers to propose that the true structure of natural Amphidinolide B2 differs from the initial proposal, likely possessing the opposite stereochemistry at the C16 position. nih.gov

These stereochemical details are not merely academic; they have profound implications for biological activity. Studies have shown that the stereochemistry of the epoxide moiety is a critical determinant of the potent antitumor activity of this compound analogues. nih.govacs.org The proposed structure of Amphidinolide B2, for instance, was found to be more than 12 times more potent against certain cancer cell lines than its C8,9-epimer and C18-epimer. nih.govacs.org Such challenges are not unique to the B series; the proposed structure of Amphidinolide H2 also required revision after synthetic efforts failed to reproduce the natural product's properties. h2chemistry.com Furthermore, the stereochemistry of other members of the family, such as Amphidinolide L, remains only partially assigned, highlighting the ongoing efforts required to fully characterize these fascinating marine natural products. acs.org

Biosynthetic Investigations of Amphidinolide B

Proposed Polyketide and Polypropionate Biosynthetic Pathways

Amphidinolide B is classified as a polyketide, a diverse group of secondary metabolites synthesized by organisms through pathways catalyzed by polyketide synthases (PKSs) mdpi.comnih.gov. Polyketides are broadly categorized into fatty acids, polypropionates, and aromatic compounds, with macrolides, such as this compound, often falling under the polypropionate subclass nih.gov. The biosynthesis of polypropionates typically involves the Claisen condensation of propionyl-CoA (C3 units) or acetyl-CoA (C2 units) by Type I PKS enzymes nih.gov.

Feeding experiments using isotopically labeled acetates ([1-(13)C], [2-(13)C], and [1,2-(13)C2] sodium acetates) in cultures of Amphidinium species have provided significant insights into the biosynthetic origins of this compound nih.gov. These studies suggest that this compound is constructed from three successive polyketide chains. The incorporation patterns indicate the involvement of acetate (B1210297) units in several ways:

Isolated C1 Units: Specific carbon atoms within the this compound structure are derived from the C-2 position of acetate.

Branched C1 Units: Six branched C1 units are also traced back to the C-2 position of acetate.

"m-m" and "m-m-m" Units: The biosynthesis also incorporates "m-m" and "m-m-m" units, which are derived exclusively from the C-2 carbon of acetate. These patterns suggest specific cyclization or modification events during the chain elongation process mdpi.comnih.gov.

Table 1: Proposed Acetate Incorporation Patterns in this compound Biosynthesis

Precursor Unit TypeOriginating Acetate CarbonNumber of UnitsNotes
Polyketide ChainsN/AThreeSuccessive chains form the backbone.
Isolated C1 UnitC-2OneDerived from the methyl group of acetate.
Branched C1 UnitsC-2SixDerived from the methyl group of acetate, incorporated as branches.
"m-m" UnitC-2OneDerived from the methyl group of acetate, specific incorporation.
"m-m-m" UnitC-2OneDerived from the methyl group of acetate, specific incorporation.

Mechanistic Hypotheses for Amphidinolide Macrocycle Formation

The formation of the macrocyclic lactone ring is a critical step in the biosynthesis of this compound. In the context of polyketide biosynthesis, macrocyclization typically occurs as a termination event catalyzed by the polyketide synthase (PKS) machinery. For macrolides like this compound, which feature an ester linkage closing the ring, the involvement of a thioesterase (TE) domain is strongly hypothesized mdpi.comresearchgate.net.

TE domains are integral components of many PKS systems and are responsible for cleaving the completed polyketide chain from the PKS complex. This cleavage can occur through hydrolysis, releasing a carboxylic acid, or through direct intramolecular esterification, leading to lactone formation. Given that this compound is a macrolactone, it is proposed that a TE domain within the this compound PKS directly catalyzes the cyclization, forming the ester bond that closes the macrocyclic ring researchgate.net. The precise timing and mechanism of this cyclization, including the specific catalytic residues and any required co-factors or accessory proteins, remain areas for detailed investigation. While chemical synthesis has explored strategies like a "spontaneous Horner-Wadsworth-Emmons macrocyclization strategy" nih.govnih.gov, these represent synthetic routes and not direct evidence for the biosynthetic mechanism. The natural process likely involves a highly specific enzymatic cascade orchestrated by the PKS enzyme complex.

List of Compound Names Mentioned:

this compound

Amphidinolide B1

Amphidinolide B2

Amphidinolide B3

Amphidinolide A

Amphidinolide C

Amphidinolide G

Amphidinolide H

Amphidinolide P

Amphidinolide T2

Amphidinolide T3

Amphidinolide T4

Amphidinolide T5

Amphidinolide U

Amphidinolide W

Amphidinolide X

Amphidinolide Y

Acetyl-CoA

Malonyl-CoA

Propionyl-CoA

Total Synthesis Strategies and Methodologies for Amphidinolide B

The total synthesis of Amphidinolide B and its related congeners has been a significant undertaking, requiring sophisticated approaches to assemble its numerous stereocenters and sensitive functionalities nih.govresearchgate.netacs.orgnih.govnih.gov. Key synthetic efforts have focused on the efficient construction of the C13-C15 diene and the C6-C9 allylic epoxide, alongside robust protecting group strategies and efficient macrocyclization techniques.

Allylic Epoxide Moiety Incorporation

The C6-C9 allylic epoxide is a critical and sensitive feature of this compound's structure, demanding careful consideration during late-stage synthetic manipulations nih.govnih.gov. Several strategies have been employed for its incorporation. Initial attempts using standard Sharpless asymmetric epoxidation conditions proved ineffective, likely due to steric hindrance from adjacent functionalities nih.govnih.gov. A more successful approach involved titanium-mediated epoxidation using Ti(Oi-Pr)₄ and tert-butyl hydroperoxide (TBHP) in the absence of tartrate ligands, which yielded the desired epoxide alcohols with moderate diastereoselectivity (approximately 2:1 dr) and respectable yields (around 74%) nih.govnih.govacs.org.

Alternative methods for introducing the allylic epoxide moiety have also been explored. One strategy involves the formation of an allylic alcohol, followed by its conversion to a selenide (B1212193) precursor. Subsequent oxidation of the selenide to a selenoxide and syn-elimination then furnishes the allylic epoxide nih.govnih.govacs.org. Other routes have utilized a Dess-Martin oxidation followed by a Wittig olefination to construct the allylic epoxide system slideplayer.com. The sensitive nature of this epoxide often necessitates its late-stage introduction to avoid degradation during earlier synthetic steps nih.govnih.gov.

Substituted Diene Construction

The C13-C15 trisubstituted diene is another defining and synthetically demanding structural element of this compound nih.govnih.govdoi.org. Its construction has been approached through various carbon-carbon bond-forming reactions.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Wittig or HWE reaction sequences have been successfully employed to construct the C13-C15 diene moiety, often providing good yields and excellent diastereoselectivity nih.govoregonstate.edu.

Titanium-Mediated Coupling: A titanium tetrachloride (TiCl₄)-mediated approach facilitated the C14-C15 bond construction, yielding the desired product in up to 65% yield with a 6:1 diastereomeric ratio. However, this method exhibited scale dependency, with yields decreasing significantly at larger scales nih.gov. Subsequent elimination of the tertiary alcohol using SOCl₂ and pyridine (B92270) provided the diene in near-quantitative yield with a 2.2:1 ratio of regioisomers nih.gov.

Cross-Coupling Methodologies: Stille and Suzuki cross-coupling reactions have been investigated for the formation of the C13-C15 diene, with modified chloride- and fluoride-free protocols proving productive for the labile diene site researchgate.netnih.govpitt.eduhkust.edu.hk. Suzuki coupling has also been used to install the trisubstituted diene unit researchgate.net.

Novel Diene Assembly: Innovative methods have been developed, including a stereoselective synthesis of a 1,3-diene iodide via an iodide-mediated SN2′ reaction and a novel approach for assembling a 1,3-diene by coupling an allenic acetate (B1210297) with a (B)-alkylborane acs.orgresearchgate.net.

Non-Transition-Metal Methods: Practical, non-transition-metal-mediated methods have also been developed for the construction of this diene moiety nih.govacs.org.

Table 1: Key Synthetic Transformations for Diene and Epoxide Construction

TransformationReagents/ConditionsYieldDiastereoselectivity (dr)Citation(s)
Allylic EpoxidationTi(Oi-Pr)₄, TBHP~74%2:1 nih.gov, acs.org, nih.gov
Allylic Epoxide FormationProtected anti-mesylate precursor-- colab.ws
Allylic Epoxide FormationDess-Martin oxidation, Wittig olefination-- slideplayer.com
Diene Construction (TiCl₄)TiCl₄65%6:1 nih.gov
Diene Construction (Elimination)SOCl₂, pyridine~Quant.2.2:1 (rr) nih.gov
Diene Construction (Wittig/HWE)Wittig/HWE sequenceGoodExcellent nih.gov, oregonstate.edu
Diene Construction (Fleming Ally.)Fleming allylation followed by elimination-- researchgate.net
Diene Construction (Stille/Suzuki)Stille/Suzuki coupling-- researchgate.net, pitt.edu, hkust.edu.hk, nih.gov
Diene Construction (Allenyl Acetate)Allenyl acetate and (B)-alkylborane coupling-- acs.org, researchgate.net
Diene Construction (Meyer-Schuster)Meyer-Schuster rearrangement, Asymmetric Dihydroxylation (AD)-- hkust.edu.hk
MacrocyclizationSpontaneous Horner-Wadsworth-Emmons (HWE)-- nih.gov, acs.org
MacrocyclizationRing-Closing Metathesis (RCM)High- researchgate.net, hkust.edu.hk, nih.gov
Selenide Oxidation/EliminationTPAP/NMO or bis-TMS peroxide conditions-- nih.gov, acs.org, nih.gov

Protective Group Chemistry and Deprotection Strategies

Commonly employed protecting groups for hydroxyl functionalities include silyl (B83357) ethers, such as triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers nih.govnih.govoregonstate.eduscispace.commsu.edu. Acetate protecting groups have also been utilized nih.gov. The removal of para-methoxybenzyl (PMB) and benzyl (B1604629) (Bn) groups has been reported to be problematic, with PMB removal complicated by acetal (B89532) formation with adjacent hydroxyls oregonstate.edumsu.edu.

For late-stage global deprotection, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) has emerged as a mild and effective reagent for cleaving silyl ethers, preserving the sensitive macrolide structure nih.govnih.govscispace.com. Other deprotection methods include DDQ oxidation for PMB groups, though this can lead to complications nih.govmsu.edu, and TBAF for silyl ethers nih.govscispace.commsu.edu. Saponification is typically used for acetate removal nih.gov. It is noteworthy that attempts to remove silyl protecting groups under harsh acidic or fluoride (B91410) conditions have often resulted in decomposition, highlighting the need for mild deprotection protocols nih.gov.

Table 2: Protecting Group Strategies in this compound Synthesis

Protected MoietyProtecting GroupIntroduction MethodDeprotection MethodNotesCitation(s)
Hydroxyl (C18)TESTESCl / DMAPNot specified nih.gov
Hydroxyl (C25)TESTESCl / DMAPNot specified nih.gov
Hydroxyl (C9)AcetateNot specifiedSaponification nih.gov
Hydroxyl (C21)PMB, BnNot specifiedProblematic removalChelating groups oregonstate.edu
Hydroxyl (C21)TESNot specifiedNot specified oregonstate.edu
Hydroxyl (C7)Not specifiedNot specifiedDifficult Sharpless epoxidationSteric congestion nih.gov
Hydroxyl (C21)TBSTBSOTf, 2,6-lutidineTBAF buffered with HOAcUsed in Amphidinolide A synthesis msu.edu
Hydroxyl (C12)PMBNot specifiedDDQ oxidation (buffered)Complicated by acetal formation msu.edu
Hydroxyl (general)Silyl groupsNot specifiedTASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate)Mild, suitable for sensitive functionalities nih.gov, scispace.com, nih.gov
Hydroxyl (C18)AcetateNot specifiedSaponification nih.gov

Synthetic Routes to this compound Congeners and Diastereomers

The synthetic efforts have not been limited to this compound itself but have also extended to its congeners and diastereomers, providing valuable insights into structure-activity relationships and synthetic strategy development. The total synthesis of Amphidinolide B1 and the proposed structure of Amphidinolide B2 have been successfully achieved nih.govacs.orgnih.govacs.org. Furthermore, total syntheses of other related compounds, including Amphidinolides G, H, and B4, have been reported researchgate.netdoi.orgnih.govhkust.edu.hkresearchgate.net.

Studies have revealed significant differences in biological potency among stereoisomers. For instance, the proposed structure of Amphidinolide B2 exhibits over 12-fold greater potency compared to its C8,9-epimer and C18-epimer, underscoring the critical role of specific epoxide stereochemistry in anticancer activity nih.govnih.gov. Diastereoselective aldol (B89426) reactions have been instrumental in establishing key stereocenters, such as the C18 position oregonstate.eduresearchgate.net. Synthetic routes have also been developed for specific subunits of various this compound family members, enabling access to compounds like Amphidinolides B1, B2, and B3 researchgate.netresearchgate.net. The exploration of these related structures has often involved adapting and refining the methodologies used for this compound, contributing to a broader understanding of the synthetic challenges and solutions within this class of natural products.

Compound List:

Amphidinolide A

this compound

Amphidinolide B1

Amphidinolide B2

Amphidinolide B3

Amphidinolide B4

Amphidinolide C

Amphidinolide D

Amphidinolide E

Amphidinolide F

Amphidinolide G

Amphidinolide G1

Amphidinolide H

Amphidinolide H1

Amphidinolide H2

Amphidinolide J

Amphidinolide K

Amphidinolide L

Amphidinolide N

Amphidinolide Q

Amphidinolide T2

Amphidinolide U

Amphidinolide W

Amphidinolide X

Amphidinolide Y

Amphidinolactone B

Actinoallolide A

Actinoallolides B-E

Caribenolide I

Colopsinols

Latrunculin A

Latrunculin B

Latrunculin C

Latrunculin M

Latrunculin S

(-)-9-methoxymitralactonine

Pateamine

Cellular and Molecular Mechanisms of Action of Amphidinolide B

Preclinical Cytotoxicity Profile of Amphidinolide B

This compound and its related analogs exhibit significant preclinical cytotoxic activity against a broad spectrum of cancer cell lines, demonstrating potential as anticancer agents.

This compound and its derivatives have shown potent efficacy against murine leukemia models. Amphidinolide B1, in particular, has demonstrated remarkable potency, with an IC50 value of 0.14 ng/mL against the L1210 murine leukemia cell line nih.govresearchgate.netnih.govnih.govresearchgate.net. This compound itself also exhibits cytotoxic activity against L1210 cells, with an reported IC50 of 0.48 ng/mL researchgate.netnih.gov. Other related compounds, such as Amphidinolides G and H, are also noted as highly effective against murine leukemia cells researchgate.netnih.gov. More recently, Amphidinolides B4 and B5 have displayed potent cytotoxicity against L1210 murine lymphoma cells, with IC50 values of 0.00012 μg/mL and 0.0014 μg/mL, respectively mdpi.comnih.gov.

Table 1: Cytotoxicity of Amphidinolides against Murine Leukemia Cell Lines

Compound NameCell LineIC50 ValueReference(s)
Amphidinolide B1L12100.14 ng/mL nih.govresearchgate.netnih.govnih.govresearchgate.net
This compoundL12100.48 ng/mL researchgate.netnih.gov
Amphidinolides G & HMurine leukemiaHighly effective researchgate.netnih.gov
Amphidinolide B4L12100.00012 μg/mL mdpi.comnih.gov
Amphidinolide B5L12100.0014 μg/mL mdpi.comnih.gov

This compound and its analogs also exhibit significant cytotoxicity against various human carcinoma cell lines. Amphidinolide B1 has demonstrated potent activity against the KB human epidermoid carcinoma cell line with an IC50 of 4.2 ng/mL nih.gov. Amphidinolides B, G, and H are also reported to possess nanogram-scale cytotoxicity against KB cells doi.org. Amphidinolides B4 and B5 show potent cytotoxicity against KB human epidermoid carcinoma cells with IC50 values of 0.001 μg/mL and 0.004 μg/mL, respectively mdpi.comnih.gov. Furthermore, Amphidinolide B1 displays an IC50 of 0.12 μg/mL against the human colon tumor HCT 116 cell line nih.gov. Broader studies indicate that Amphidinolides B1-B4 exhibit potent cytotoxicity at nanomolar concentrations against human tumor cell lines, with particular selectivity towards human colorectal carcinoma cells mdpi.com. Amphidinolides B, H, and H3 have also demonstrated cytotoxic activity against human epidermoid carcinoma researchgate.netnih.gov.

Table 2: Cytotoxicity of Amphidinolides against Human Carcinoma Cell Lines

Compound NameCell LineIC50 ValueReference(s)
Amphidinolide B1KB (epidermoid carcinoma)4.2 ng/mL nih.govresearchgate.net
Amphidinolides B, G, HKB (epidermoid carcinoma)Nanogram-scale doi.org
Amphidinolide B4KB (epidermoid carcinoma)0.001 μg/mL mdpi.comnih.gov
Amphidinolide B5KB (epidermoid carcinoma)0.004 μg/mL mdpi.comnih.gov
Amphidinolide B1HCT 116 (colon carcinoma)0.12 μg/mL nih.gov
Amphidinolides B1-B4Colorectal carcinomaNanomolar range mdpi.com

The cytotoxic effects of this compound extend to various human solid and blood tumor cells. The proposed structure of Amphidinolide B2 and its diastereomers have demonstrated potent anti-tumor activities, with IC50 values ranging from 3.3 nM to 94.5 nM against human solid and blood tumor cells nih.govacs.orgnih.govresearchgate.net. Specifically, Amphidinolide B2 exhibited IC50 values of 3.3 nM against KG1a acute myeloid leukemia (AML) cells and 7.4 nM against HL60 AML cells nih.gov. It also showed activity against DU145 prostate cancer cells (3.3 nM) and MDA-MB-435 breast cancer cells (94.5 nM) nih.gov. The stereochemistry of the epoxide moiety in Amphidinolide B2 is critical for its anticancer activity, as epimers showed over a 12-fold decrease in potency against DU145 prostate cancer cells nih.govacs.orgnih.gov. This compound itself has been reported to be cytotoxic against a panel of human tumor cell lines, including DU145 prostate cancer, MDA-MB-435 breast cancer, Ly3 lymphoma, K562 chronic myeloid leukemia (CML), MOLT-4 acute lymphoblastic leukemia (ALL), Reh ALL, U266 myeloma, KG1a AML, and HL60 AML nih.gov.

This compound Interaction with Actin Cytoskeleton Dynamics

Structural Basis of Amphidinolide-Actin Binding

The amphidinolide family is well-recognized for its interactions with the actin cytoskeleton, a critical component of the cellular framework researchgate.netnih.govmdpi.com. Several members, including Amphidinolides B1, H1, J, K, and X, have been identified as actin-binding agents researchgate.netnih.govmdpi.com. These compounds exhibit varied effects on actin dynamics: Amphidinolides J and X function as F-actin destabilizers, promoting the disassembly of actin filaments, while Amphidinolides H1 and K act as F-actin stabilizers, reinforcing filament structures researchgate.netnih.govmdpi.comresearchgate.net.

Amphidinolide H1, in particular, has been noted for its unique mechanism, covalently binding to actin at residue Tyr200 within subdomain IV through the opening of its epoxide ring, thereby stabilizing F-actin mdpi.comresearchgate.netrsc.org. Amphidinolide B1 has also been shown to enhance the activity of the actomyosin (B1167339) complex, which comprises actin and myosin, suggesting a role in modulating muscle contraction or related cellular motility processes researchgate.netjst.go.jp.

While direct structural data detailing the precise binding interface of this compound with actin is still emerging, insights can be inferred from studies on related marine macrolides. Research on compounds from the aplyronine C and reidispongiolide families indicates that their macrolide "tail" regions are critical for binding and severing actin filaments osti.gov. Crystal structures of actin complexed with these related molecules reveal a conserved binding mode within the cleft formed between subdomains 1 and 3 of globular actin (G-actin) osti.gov. This suggests a potential conserved binding pocket for amphidinolides on actin, although specific interaction points for this compound require further detailed investigation researchgate.netnih.govmdpi.com.

Table 1: Known Amphidinolides and Their Reported Effects on Actin

AmphidinolideReported Effect on ActinMechanism NotesKey References
This compoundPotent cytotoxicity; Activates actomyosin ATPaseComplex macrolide structure; epoxide stereochemistry is significant for activity. doi.orgmdpi.comresearchgate.netjst.go.jp
Amphidinolide B1Activates actomyosin ATPase researchgate.netresearchgate.netjst.go.jp
Amphidinolide GPotent cytotoxicityShares structural similarity with this compound. mdpi.com
Amphidinolide HPotent cytotoxicity; Stabilizes F-actinCovalently binds to actin (Tyr200). mdpi.comresearchgate.netrsc.orgontosight.ai
Amphidinolide H1Stabilizes F-actinCovalently binds to actin (Tyr200) via epoxide opening. mdpi.comresearchgate.netrsc.org
Amphidinolide JDestabilizes F-actin; Inhibits actin assemblyDoes not target microtubules or intermediate filaments. nih.govmdpi.comresearchgate.netcsic.es
Amphidinolide KStabilizes F-actinLikely via a different mechanism than Amphidinolide H1. researchgate.netnih.govmdpi.comresearchgate.net
Amphidinolide XDestabilizes F-actin; Inhibits actin assemblyDoes not target microtubules or intermediate filaments. nih.govmdpi.comresearchgate.netcsic.es
Amphidinolide YCytotoxicStructurally related to Amphidinolide X. mdpi.com
Iriomoteolide-3aStabilizes F-actin; Enhances G-actin polymerization; Inhibits F-actin depolymerizationNon-covalent binding to the barbed end of G-actin. rsc.org

Investigation of Other Putative Cellular Targets of this compound

While the actin cytoskeleton is a primary and well-documented target for many amphidinolides, including those within the B series, the pronounced cytotoxicity of these compounds suggests that they may engage with additional cellular pathways or molecular targets doi.orgmdpi.com. Current scientific literature, however, predominantly details their effects on actin.

For instance, Amphidinolide H, a structurally related compound, has been anecdotally linked to potential interference with protein synthesis or the cell cycle ontosight.ai. However, these observations require specific validation for this compound and further investigation to confirm these as direct mechanisms of action.

In studies of structurally analogous macrolides, such as the Iejimalides (IEJLs) isolated from Eudistoma cf. rigida, researchers have identified vacuolar-type H+-ATPases (V-ATPases) as molecular targets. These compounds also induce actin disorganization, suggesting that V-ATPase inhibition might indirectly lead to alterations in the actin cytoskeleton jst.go.jp. Nevertheless, direct evidence that specifically implicates this compound in V-ATPase inhibition or interaction with other distinct cellular targets remains limited. Comprehensive research is therefore essential to fully elucidate the complete spectrum of cellular targets and the intricate mechanisms of action for this compound.

List of Compounds Mentioned:

this compound

Amphidinolide B1

Amphidinolide G

Amphidinolide H

Amphidinolide H1

Amphidinolide J

Amphidinolide K

Amphidinolide X

Amphidinolide Y

Iejimalides (IEJLs)

Iriomoteolide-3a

Structure Activity Relationship Sar Studies of Amphidinolide B and Analogues

Influence of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of atoms within Amphidinolide B plays a critical role in its interaction with biological targets and, consequently, its cytotoxic efficacy. SAR studies have systematically explored the impact of stereochemical variations on its potency.

Impact of Epoxide Stereochemistry on Cytotoxicity

The stereochemistry of the epoxide moiety, specifically at the C6-C9 region, has been identified as a significant determinant of this compound's anticancer activity. Comparative studies have demonstrated that alterations in the epoxide configuration can lead to substantial reductions in potency. For instance, the proposed structure of Amphidinolide B2 exhibits markedly higher cytotoxicity compared to its diastereomers. Specifically, the C8,9-epimer and the C18-epimer of Amphidinolide B2 have shown over a 12-fold decrease in potency when tested against human DU145 prostate cancer cells, underscoring the critical role of the correct epoxide stereochemistry for optimal activity nih.govacs.orgnih.govnih.govresearchgate.net.

Chemical Modifications and Their Effects on Molecular Mechanisms

Investigations into this compound's mechanism of action reveal its interaction with cellular components, particularly the actin cytoskeleton. SAR studies have begun to correlate structural features with these interactions. The presence of an allylic epoxide, an S-cis-diene moiety, and a ketone at C-20 have been implicated as important for the cytotoxicity of related amphidinolides, such as Amphidinolide H-type macrolides mdpi.com.

This compound has been shown to enhance the ATPase activity of the actin-myosin complex, potentially by directly increasing the interaction between actin and myosin or by modulating the Ca2+ sensitivity of the contractile apparatus researchgate.netmdpi.com. In contrast, Amphidinolide H1 achieves its stabilizing effect on actin filaments through covalent complex formation involving its reactive vinyl epoxide moiety mdpi.com. These findings suggest that while the macrolide scaffold is crucial, specific functional groups and their stereochemical arrangements dictate the precise mode of interaction with cellular targets like actin.

Rational Design of this compound Analogues for Enhanced Activity

The insights gained from SAR studies and mechanistic investigations are instrumental in the rational design of this compound analogues. By understanding which structural elements are critical for activity, chemists can synthesize modified compounds with improved potency, selectivity, or pharmacokinetic properties.

In silico analyses of this compound's interactions with its protein targets can guide the design of simplified analogues with potential therapeutic applications in cancer treatment ub.edu. Furthermore, "diverted total synthesis" approaches, which involve deliberate structural modifications during synthesis, have yielded analogues of related amphidinolides (e.g., Amphidinolide X and Y) that exhibit greater activity than their natural counterparts nih.gov. These studies highlight the potential for synthetic analogues to surpass the efficacy of the parent natural products. For example, modifications to the side chains of amphidinolide V analogues did not diminish cytotoxicity, suggesting that the core macrolactone stereostructure remains the primary driver of activity, while side chains offer scope for optimization researchgate.net.

Compound List

Compound NameDescription
This compoundA 26-membered macrolide isolated from Amphidinium species.
Amphidinolide B1A potent cytotoxic analogue of this compound.
Amphidinolide B2A proposed structure and analogue of this compound, exhibiting potent activity.
Amphidinolide B4A cytotoxic 26-membered macrolide.
Amphidinolide B5A cytotoxic 26-membered macrolide.
Amphidinolide CA cytotoxic macrolide with significant activity against certain cancer cell lines.
Amphidinolide DA cytotoxic macrolide, a C-21-stereoisomer of this compound.
Amphidinolide EA macrolide with mild cytotoxicity against murine leukemia cell lines.
Amphidinolide H1A macrolide known to interact with actin via its epoxide moiety.
Amphidinolide VA marine natural product whose synthesis and analogues have been studied.
Amphidinolide XA marine natural product with cytotoxic activity.
Amphidinolide YA marine natural product with cytotoxic activity.
C8,9-epimer of B2A diastereomer of Amphidinolide B2 with altered epoxide stereochemistry.
C18-epimer of B2A diastereomer of Amphidinolide B2 with altered stereochemistry at C18.

Chemical Biology Applications of Amphidinolide B

Amphidinolide B as a Molecular Probe for Cytoskeletal Research

This compound serves as a valuable molecular probe for investigating the actin cytoskeleton, primarily due to its specific effects on the actin-myosin complex. Research has identified actin as a biological target for several amphidinolides, with Amphidinolide B1 noted for its ability to modulate the interaction between actin and myosin. nih.gov

The primary mechanism of action identified for this compound is the enhancement of actomyosin (B1167339) ATPase activity. nih.govnih.gov This was first reported in 1999, noting that Amphidinolide B1 activates the interaction between actin and myosin, which in turn increases the ATPase activity of the actomyosin complex. nih.gov This activation leads to an enhanced contractile response in myofilaments. nih.govnih.gov

Detailed studies have demonstrated that this compound directly enhances the interaction between actin and myosin. nih.gov This leads to several observable effects in vitro:

Increased Contractile Force: It causes a concentration-dependent increase in the contractile force of skeletal muscle skinned fibers. nih.gov

Enhanced Ca2+ Sensitivity: The compound shifts the concentration-contractile response curve for calcium to the left, indicating an increase in the Ca2+ sensitivity of the contractile apparatus, which is mediated through the troponin-tropomyosin system. nih.gov

Stimulation of Superprecipitation: this compound stimulates the superprecipitation of natural actomyosin, a process analogous to muscle contraction. nih.gov

Increased ATPase Activity: It directly increases the ATPase activity of myofibrils and both natural and reconstituted actomyosin, with or without the troponin-tropomyosin complex. nih.gov

Notably, this compound does not affect the Ca2+-, K+-EDTA-, or Mg2+-ATPase activities of myosin alone, suggesting its specific role in the actin-myosin interaction. nih.gov Despite these functional insights, the precise structural details of how this compound binds to and affects the actin-myosin complex have not been fully elucidated. nih.gov This makes it a useful tool for functional studies of actomyosin dynamics, while also highlighting an area for future structural biology research.

Table 1: Effects of this compound on Cytoskeletal Components

Activity AssessedEffect of this compoundSystem StudiedReference
Contractile ForceConcentration-dependent increaseSkeletal muscle skinned fibers nih.gov
Actomyosin ATPase ActivityIncreasedMyofibrils, natural and reconstituted actomyosin nih.govnih.gov
Myosin ATPase ActivityNo effectIsolated myosin (Ca2+-, K+-EDTA-, Mg2+-ATPase) nih.gov
SuperprecipitationStimulatedNatural actomyosin nih.gov
Ca2+ SensitivityIncreasedContractile apparatus nih.gov

Development of Modified this compound Derivatives for Target Identification

While the total synthesis of this compound and several of its stereoisomers has been achieved, allowing for biological evaluation of its potent antitumor activities, specific information regarding the development of modified this compound derivatives for target identification is not available in the provided search results. nih.govnih.gov Methodologies such as creating biotinylated or photoaffinity-labeled probes are common strategies for identifying the molecular targets of natural products, but their specific application to this compound has not been detailed in the consulted literature.

Future Research Perspectives on Amphidinolide B

Elucidation of Underexplored Biological Activity Profiles

While the potent cytotoxic and anticancer activities of Amphidinolide B have been a primary focus, future research will likely delve into other potential therapeutic applications. mdpi.com The diverse biological activities observed within the broader amphidinolide family, including antifungal, and antimicrobial properties, suggest that this compound may also possess a wider range of bioactivities than currently appreciated. nih.govdntb.gov.ua Systematic screening of this compound against a broader panel of biological targets, including various microbial strains, and viral agents, could uncover novel therapeutic leads. mdpi.com

Furthermore, investigating its effects on specific cellular pathways beyond apoptosis and cell cycle arrest could reveal new mechanisms of action and potential applications in other disease contexts. For instance, exploring its impact on inflammatory pathways, angiogenesis, or immunomodulation could open up new avenues for drug development. The structural similarities to other bioactive macrolides hint at the possibility of interactions with a variety of cellular targets. annualreviews.org

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of how this compound exerts its cytotoxic effects at the molecular level is a critical area for future research. While it is known to induce apoptosis, the precise molecular targets and the intricate signaling cascades it modulates remain to be fully elucidated. nih.gov Advanced techniques such as chemical proteomics, utilizing affinity-based probes derived from the this compound scaffold, could be instrumental in identifying its direct binding partners within the cell.

Moreover, high-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide detailed insights into the interaction between this compound and its target(s). Unraveling these molecular interactions will be crucial for understanding the remarkable potency and stereospecificity of its biological activity. nih.govnih.gov For example, it is known that the stereochemistry of the epoxide group significantly influences its anticancer activity. nih.govnih.gov

Chemoenzymatic Synthesis and Biosynthetic Engineering Approaches

Furthermore, delving into the biosynthetic pathway of this compound in its natural producer, the dinoflagellate Amphidinium sp., could pave the way for biosynthetic engineering. nih.gov Identifying and characterizing the polyketide synthase (PKS) gene cluster responsible for its production would enable the heterologous expression of these genes in a more tractable host organism. mdpi.com This could lead to the large-scale production of this compound and the generation of novel analogs through genetic manipulation of the biosynthetic machinery. nih.govrsc.org Biosynthetic studies have already revealed that although this compound and H share an identical carbon skeleton, they appear to be produced via two different pathways. nih.govnih.gov

Exploration of Novel Synthetic Methodologies for this compound and Related Macrolides

The intricate architecture of this compound continues to inspire the development of new synthetic strategies. nih.govnih.govacs.org Future research will likely focus on creating more convergent and flexible synthetic routes that allow for the efficient construction of the macrolactone core and the installation of its numerous stereocenters. researchgate.net This includes the development of novel methods for the formation of key structural motifs, such as the C13-C15 diene and the allylic epoxide. nih.govnih.govacs.org

Application of this compound as a Scaffold for Chemical Biology Tools

The potent and specific biological activity of this compound makes it an excellent candidate for development as a chemical biology tool. gesundheitsindustrie-bw.de By attaching fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups to the this compound scaffold, researchers can create molecular probes to visualize its subcellular localization, identify its binding partners, and dissect its mechanism of action in living cells. sigmaaldrich.comnih.gov

These chemical tools could be used to track the uptake and distribution of this compound, monitor its effects on cellular processes in real-time, and pull down its protein targets for identification by mass spectrometry. researchgate.net The development of such probes would provide invaluable insights into the molecular pharmacology of this compound and could help to validate its targets for therapeutic intervention. The ability to create these tools relies on synthetic routes that allow for the late-stage functionalization of the molecule without compromising its biological activity. gesundheitsindustrie-bw.dersc.org

Q & A

Q. What are the key synthetic challenges in the total synthesis of Amphidinolide B, and how are they addressed methodologically?

this compound's synthesis involves complex macrolide formation and stereochemical control. A 25-step linear sequence from lactic acid employs strategies like (S)-CBS-mediated reduction (74% yield, 3.6:1 dr) and Ti(Oi-Pr)₄/TBHP-mediated epoxidation (77% yield, 1.5:1 dr) to establish stereocenters. Challenges include minimizing epimerization during lactonization and ensuring regioselective ring closure. TAS-F deprotection (98% yield) and Bu₃P-mediated selenation are critical for functional group compatibility .

Q. How is the structure of this compound validated, and what analytical techniques are prioritized?

Structural validation combines X-ray crystallography (e.g., compound 21 in ) and NMR spectroscopy. Discrepancies in H14 (δ 5.93 isolated vs. δ 6.06–6.08 synthetic) and H19a,b (δ 3.09/2.69 isolated vs. δ 3.05/2.48 synthetic) highlight the need for comparative NMR analysis with synthetic analogs. Crystallography resolves absolute configurations, while high-resolution mass spectrometry confirms molecular formulas .

Advanced Research Questions

Q. What contradictions exist between isolated and synthetic this compound derivatives, and how do these inform structural reassessment?

Synthetic Amphidinolide B2 shows NMR deviations at C16 and C18 stereocenters, suggesting possible misassignment in the natural product. For example, synthetic 117 (C16 stereoisomer) maintains a syn-diol relationship, aligning better with biosynthetic logic. Researchers must reconcile these differences by re-isolating natural samples or performing computational NMR simulations (e.g., DFT-based chemical shift predictions) .

Q. How can researchers design experiments to resolve uncertainties in this compound’s bioactivity mechanisms?

Use in vitro cytotoxicity assays (e.g., IC₅₀ measurements against HeLa cells) paired with molecular docking to identify binding targets. For example, modifying the macrolide’s C1–C12 fragment (via SmI₂-mediated reductive coupling) and testing analogs can pinpoint pharmacophore regions. Include controls for membrane permeability (e.g., logP measurements) to distinguish intrinsic activity from uptake effects .

Q. What methodologies optimize the reproducibility of this compound synthesis for scaled laboratory studies?

Standardize reaction monitoring via LC-MS and inline IR spectroscopy to track intermediate stability. For sensitive steps (e.g., TMSOTMS-mediated cyclization), use anhydrous CH₂Cl₂ with molecular sieves to suppress hydrolysis. Document dr values and purification details (e.g., column chromatography gradients) in supplementary materials to aid replication .

Q. How should researchers handle conflicting data in stereochemical assignments during total synthesis?

Apply Mosher ester analysis or NOE correlations to ambiguous centers. For example, the C8,9 isomerism in synthetic B2 (2:1 dr) was resolved via comparative NOESY of diastereomeric intermediates. Cross-validate with synthetic standards and crystallographic data where possible .

Methodological and Reporting Standards

Q. What guidelines ensure rigorous reporting of this compound research in journals?

Follow the Beilstein Journal of Organic Chemistry standards:

  • Experimental Section : Detail all novel procedures, including reagent purity, reaction times, and characterization data (e.g., ¹H/¹³C NMR, HRMS). For known compounds, cite literature protocols .
  • Supporting Information : Include raw NMR spectra, chromatograms, and crystallographic CIF files. Label files as "SI-1_NMR_Compound24.pdf" for clarity .

Q. How can researchers structure hypotheses to investigate this compound’s bioactivity?

Frame hypotheses using FINER criteria:

  • Feasible : "this compound’s C18 hydroxyl mediates ATPase inhibition via hydrogen bonding, testable via mutagenesis assays."
  • Novel : Compare cytotoxicity profiles against structurally related macrolides (e.g., amphidinolide T) to identify unique pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.